molecular formula C22H22N8 B10907673 4-[(2E)-2-benzylidenehydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-benzylidenehydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B10907673
M. Wt: 398.5 g/mol
InChI Key: WGNVTGLKHSSFPS-OEAKJJBVSA-N
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Description

BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a benzaldehyde moiety linked to a triazine ring, which is further substituted with a pyrazole and toluidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring, followed by the introduction of the pyrazole and toluidine groups. The final step involves the condensation of benzaldehyde with the triazine derivative to form the hydrazone linkage. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N8

Molecular Weight

398.5 g/mol

IUPAC Name

2-N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H22N8/c1-15-9-11-19(12-10-15)24-20-25-21(28-23-14-18-7-5-4-6-8-18)27-22(26-20)30-17(3)13-16(2)29-30/h4-14H,1-3H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

WGNVTGLKHSSFPS-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=CC=CC=C4

Origin of Product

United States

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